molecular formula C17H13F3N2O2 B2867150 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351598-05-4

3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2867150
CAS No.: 1351598-05-4
M. Wt: 334.298
InChI Key: VALVUMASUPRLFQ-UHFFFAOYSA-N
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Description

3-Cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a 3-cyano benzamide group linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine moiety, a structure known to contribute to biological activity. The benzamide core is a privileged scaffold in drug discovery, evidenced by its presence in compounds exhibiting antiproliferative properties against a panel of human cancer cell lines, including K562 chronic myelogenous leukemia, MCF-7 breast cancer, HTC-116 and HT26 colon cancer, and NCI H460 non-small cell lung cancer cells . The mechanism of action for related benzamide derivatives often involves the induction of apoptosis, making this structural class a valuable tool for investigating novel cancer therapeutics . Furthermore, the 3,3,3-trifluoro-2-hydroxypropyl segment is a key pharmacophore, as similar trifluoro-hydroxyalkyl groups are synthesized and utilized in the development of bioactive molecules . Benzamide analogs have also been extensively explored as potent inhibitors of specific receptors, such as the P2X7 receptor, which is a key mediator of the inflammasome and the release of pro-inflammatory cytokines like Interleukin-1 . Inhibition of this receptor has broad research applications in studying rheumatoid arthritis, osteoarthritis, asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory and autoimmune diseases . The presence of both the cyano and trifluoromethyl groups on the molecule enhances its potential metabolic stability and binding affinity, allowing researchers to probe intricate enzyme-substrate interactions and signal transduction pathways. This compound is offered For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)16(24,14-7-2-1-3-8-14)11-22-15(23)13-6-4-5-12(9-13)10-21/h1-9,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVUMASUPRLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 3-cyanobenzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyano group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Benzamide Derivatives with Fluorinated Substituents

(a) 3-Cyano-N-[3-(2',4'-Difluorophenyl-4-yl)-2-Oxopropyl]Benzamide (Compound 2c)
  • Structure: Shares the 3-cyanobenzamide core but substitutes the trifluoro-hydroxypropyl group with a difluorophenyl-oxopropyl chain.
  • Key Differences: The absence of a hydroxyl group and the presence of a ketone (2-oxopropyl) may reduce hydrogen-bonding capacity compared to the target compound.
  • Synthesis : Prepared via a malonamide linker strategy, yielding 45% (100 mg) as a dark brown oil. Spectral data (IR, NMR) confirm the structural integrity .
(b) N-(3-Methoxyphenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (Compound 13g)
  • Structure: Features a fluorinated benzamide with a cyano-hydroxyenamide side chain.
  • The hydroxyenamide group may mimic the target compound’s hydroxyl for hydrogen bonding .
(c) Pesticide Analogs (e.g., Flutolanil)
  • Structure : N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide.
  • Functional Insight : The trifluoromethyl group in flutolanil contributes to pesticidal activity by resisting metabolic degradation. The target compound’s trifluoro-hydroxypropyl group may similarly enhance stability but with distinct applications due to the hydroxyl’s polarity .

Hydroxyalkyl-Substituted Benzamides

(a) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Contains a tertiary hydroxyalkyl chain and a methylbenzamide core.
  • Key Feature : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization. The target compound’s hydroxyl and trifluoro groups may similarly coordinate metals, but its larger substituent could sterically limit reactivity .
(b) (S)-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Formamide
  • Structure : Shares the trifluoro-hydroxypropyl group but replaces benzamide with formamide.
  • Implications : The formamide’s simplicity may reduce steric hindrance, but the absence of the aromatic benzamide ring limits π-π stacking interactions critical for target binding .

Benzamides with Acylated Side Chains

(a) PCAF HAT Inhibitors (e.g., Compound 17)
  • Structure: 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide.
  • Activity : Exhibits 79% histone acetyltransferase (HAT) inhibition at 100 μM. The long acyl chain enhances hydrophobic interactions, while the carboxyphenyl group aids solubility. The target compound’s trifluoro-hydroxypropyl group may balance hydrophobicity and polarity for similar enzyme inhibition .

Biological Activity

3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide, identified by its CAS number 1351598-05-4, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13F3N2O2. Its structure includes a cyano group and a trifluoromethyl group, which contribute to its reactivity and biological properties.

PropertyDetails
Molecular FormulaC17H13F3N2O2
CAS Number1351598-05-4
Functional GroupsCyano, Trifluoromethyl
Potential ApplicationsMedicinal Chemistry

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways.
  • Receptor Modulation : It may interact with cell surface or intracellular receptors, influencing signaling pathways.
  • Gene Expression Alteration : The compound could affect the expression of genes involved in various biological processes.

In Vitro Studies

Recent studies have investigated the in vitro effects of this compound on various cell lines. For instance:

  • Cell Viability : Assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines at varying concentrations.
  • Cytokine Modulation : The compound has shown potential in modulating the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

In Vivo Studies

In vivo studies have explored the anti-inflammatory and anticancer properties of the compound:

  • Anti-inflammatory Activity : Models such as CFA-induced paw edema have been utilized to assess the compound's efficacy in reducing inflammation.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor growth in xenograft models.

Case Study 1: Anti-inflammatory Effects

A study involving CFA-induced paw edema demonstrated that administration of this compound resulted in a significant reduction of paw swelling compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types. This positions the compound as a promising candidate for further development as an anticancer agent.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)benzamide15Enzyme inhibition
3-cyano-N-(4-fluorophenyl)benzamide25Receptor modulation
4-cyano-N-(4-methoxyphenyl)benzamide20Cytokine synthesis inhibition

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